Methyl 5-(chlorosulfonyl)-2-fluorobenzoate
Overview
Description
“Methyl 5-(chlorosulfonyl)-2-fluorobenzoate” is likely a compound containing a benzoate ester, a chlorosulfonyl group, and a fluorine atom. The benzoate ester (CO2CH3) is a common functional group in organic chemistry, often used as a protecting group for carboxylic acids. The chlorosulfonyl group (SO2Cl) is a type of sulfonyl halide, known for its reactivity and usefulness in various chemical reactions. The fluorine atom could influence the compound’s reactivity and physical properties .
Molecular Structure Analysis
The exact molecular structure of “Methyl 5-(chlorosulfonyl)-2-fluorobenzoate” would depend on the positions of the functional groups on the benzene ring .Chemical Reactions Analysis
The chlorosulfonyl group is known to be reactive and can participate in various chemical reactions, such as substitution reactions or addition reactions . The benzoate ester could potentially undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-(chlorosulfonyl)-2-fluorobenzoate” would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
1. Synthesis of Oxazolo[5,4-d]pyrimidines
- Application Summary: Oxazolo[5,4-d]pyrimidines are often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .
- Methods of Application: The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .
- Results or Outcomes: This method has been used to synthesize a wide range of biologically active compounds .
2. Synthesis of Sildenafil and Its Analogues
- Application Summary: Sildenafil citrate is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum. It is used in the treatment of erectile dysfunction in males and it is also used for hypertension .
- Methods of Application: The synthesis of sildenafil involves the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one with chlorosulfonic acid to produce 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .
- Results or Outcomes: This synthesis results in pure sildenafil with high yield .
6. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQQZWQRLDURLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-2-fluorobenzoate | |
CAS RN |
1094460-86-2 | |
Record name | methyl 5-(chlorosulfonyl)-2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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